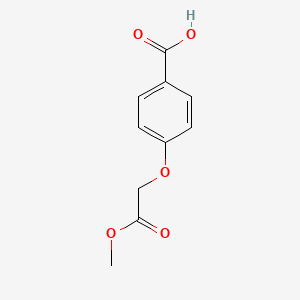
4-(2-Methoxy-2-oxoethoxy)benzoic acid
Vue d'ensemble
Description
4-(2-Methoxy-2-oxoethoxy)benzoic acid is a chemical compound with the molecular formula C10H10O5 and a molecular weight of 210.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-(2-Methoxy-2-oxoethoxy)benzoic acid consists of a benzoic acid core with a 2-methoxy-2-oxoethoxy group attached to the fourth carbon of the benzene ring . The exact 3D structure may need to be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
4-(2-Methoxy-2-oxoethoxy)benzoic acid is a powder that is stored at room temperature . It has a predicted melting point of 112.82°C and a predicted boiling point of approximately 348.4°C at 760 mmHg . The compound has a predicted density of approximately 1.3 g/cm3 and a predicted refractive index of 1.54 .Applications De Recherche Scientifique
Luminescent Properties in Lanthanide Coordination Compounds
Sivakumar et al. (2010) investigated the influence of electron-releasing and electron-withdrawing substituents on the photophysical properties of lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid. They found that the incorporation of an electron-releasing substituent on 4-benzyloxy benzoic acid enhances the photoluminescence of Tb(3+) complexes (Sivakumar et al., 2010).
Synthesis and Crystal Structures
- Sinha et al. (2000) reported the synthesis of 3,5-dimethoxy-4-methyl benzoic acid, showing the selectivity of metalation in 3-methoxy and 3,5-dimethoxy benzoic acids (Sinha et al., 2000).
- Zhao et al. (2010) synthesized a compound involving 2-methoxy-benzoic acid and characterized its crystal structure, contributing to the understanding of molecular interactions in such compounds (Zhao et al., 2010).
Application in Analytical Chemistry
Aktaş and Yaşar (2004) utilized 3-hydroxy-4-methoxy benzoic acid in a study involving potentiometric titration and artificial neural network calibration, demonstrating its role in enhancing analytical methods (Aktaş & Yaşar, 2004).
Medicinal Chemistry and Pharmacology
- Amarnath and Palaniappan (2005) reported the use of 2-methoxybenzoic acid and other substituted benzoic acids as dopants for polyaniline, exploring their properties in advanced material science (Amarnath & Palaniappan, 2005).
- Alam and Gomes (1998) isolated 2-hydroxy-4-methoxy benzoic acid from Hemidesmus indicus and examined its efficacy against inflammation and free radical formation, indicating its potential medicinal applications (Alam & Gomes, 1998).
Environmental and Food Science
- Donnelly and Dagley (1980) discussed the oxidation of trimethoxybenzoic acid by Pseudomonas putida, highlighting its relevance in environmental microbiology and potential applications in bioremediation (Donnelly & Dagley, 1980).
- Gaisberger and Solar (2001) studied the hydroxylation process of methoxy- and hydroxy-benzoic acids under gamma-radiation, which is important for understanding food irradiation processes [(Gaisberger & Solar, 2001)](https://consensus.app/papers/demethoxylation-hydroxylation-methoxy-hydroxybenzoic-gaisberger/83af0e1ea4c65a339a8612b53dffd557/?utm_source=chatgpt).
Mécanisme D'action
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-(2-Methoxy-2-oxoethoxy)benzoic acid . For example, its solubility and stability may be affected by the pH of the environment, while its efficacy may be influenced by the presence of other compounds that compete for the same targets.
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-methoxy-2-oxoethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-9(11)6-15-8-4-2-7(3-5-8)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBVJVFCFLINPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-2-oxoethoxy)benzoic acid | |
CAS RN |
63787-32-6 | |
| Record name | 4-(2-methoxy-2-oxoethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



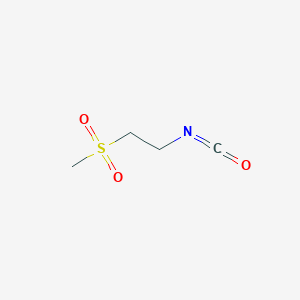
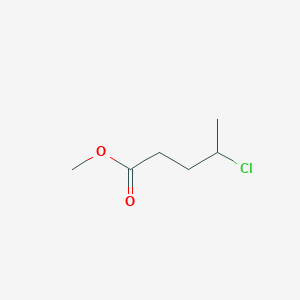
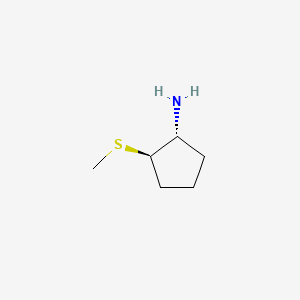

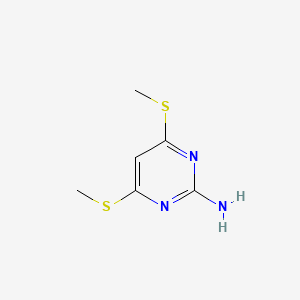
![1-Chloro-3-[(propan-2-yl)oxy]propan-2-one](/img/structure/B3385465.png)
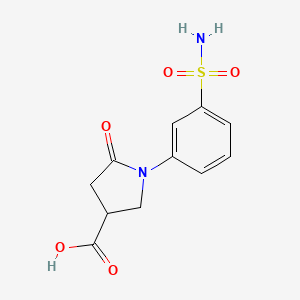

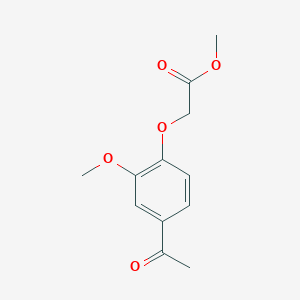
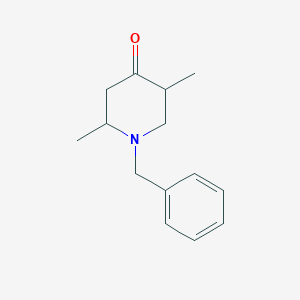

![2-[[5-[(2,6-dimethylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B3385516.png)